Cas no 142891-14-3 (8α-Methacryloyloxy-13-ethoxyvernojalcanolide)
8α-Methacryloyloxy-13-ethoxyvernojalcanolide Chemical and Physical Properties
Names and Identifiers
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- [(4S,6R,6As,9R,10S,10aS)-6,10-diacetyloxy-3-(ethoxymethyl)-6a,9-dihydroxy-6,9-dimethyl-2-oxo-5,7,8,10-tetrahydro-4H-benzo[h][1]benzofuran-4-yl] 2-methylprop-2-enoate
- 8
- 8|A-Methacryloyloxy-13-ethoxyvernojalcanolide
- AKOS040761277
- 8alpha-Methacryloyloxy-13-ethoxyvernojalcanolide
- 142891-14-3
- 8α-(2-Methyl)acryloyloxy-13-ethoxyvernojalcanolide
- 8α-Methacryloyloxy-13-ethoxyvernojalcanolide
-
- Inchi: 1S/C25H34O11/c1-8-32-12-16-18-17(34-19(28)13(2)3)11-23(7,35-15(5)27)24(31)10-9-22(6,30)21(33-14(4)26)25(18,24)36-20(16)29/h17,21,30-31H,2,8-12H2,1,3-7H3/t17-,21-,22+,23+,24-,25-/m0/s1
- InChI Key: CUSUNKHEMNVTPT-AXLMPSDQSA-N
- SMILES: O1C(C(COCC)=C2[C@H](C[C@](C)([C@]3(CC[C@](C)([C@@H]([C@]132)OC(C)=O)O)O)OC(C)=O)OC(C(=C)C)=O)=O
Computed Properties
- Exact Mass: 510.21011190g/mol
- Monoisotopic Mass: 510.21011190g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 11
- Heavy Atom Count: 36
- Rotatable Bond Count: 10
- Complexity: 1030
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 6
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.2
- Topological Polar Surface Area: 155
Experimental Properties
- Color/Form: Powder
- Density: 1.3±0.1 g/cm3
- Boiling Point: 589.8±50.0 °C at 760 mmHg
- Flash Point: 189.5±23.6 °C
- Vapor Pressure: 0.0±3.8 mmHg at 25°C
8α-Methacryloyloxy-13-ethoxyvernojalcanolide Security Information
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:Store at 4 ℃, better at -4 ℃
8α-Methacryloyloxy-13-ethoxyvernojalcanolide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M83740-5 mg |
8α-Methacryloyloxy-13-ethoxyvernojalcanolide |
142891-14-3 | 5mg |
¥5600.0 | 2021-09-08 | ||
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN3299-1 mg |
8alpha-Methacryloyloxy-13-ethoxyvernojalcanolide |
142891-14-3 | 1mg |
¥2835.00 | 2022-04-26 | ||
| TargetMol Chemicals | TN3299-5 mg |
8alpha-Methacryloyloxy-13-ethoxyvernojalcanolide |
142891-14-3 | 98% | 5mg |
¥ 3,940 | 2023-07-11 | |
| TargetMol Chemicals | TN3299-1 mL * 10 mM (in DMSO) |
8alpha-Methacryloyloxy-13-ethoxyvernojalcanolide |
142891-14-3 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 6010 | 2023-09-15 | |
| TargetMol Chemicals | TN3299-5mg |
8alpha-Methacryloyloxy-13-ethoxyvernojalcanolide |
142891-14-3 | 5mg |
¥ 3940 | 2024-07-20 | ||
| TargetMol Chemicals | TN3299-1 ml * 10 mm |
8alpha-Methacryloyloxy-13-ethoxyvernojalcanolide |
142891-14-3 | 1 ml * 10 mm |
¥ 6010 | 2024-07-20 |
8α-Methacryloyloxy-13-ethoxyvernojalcanolide Related Literature
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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3. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
Additional information on 8α-Methacryloyloxy-13-ethoxyvernojalcanolide
Recent Advances in the Study of 8α-Methacryloyloxy-13-ethoxyvernojalcanolide (CAS: 142891-14-3)
8α-Methacryloyloxy-13-ethoxyvernojalcanolide (CAS: 142891-14-3) is a sesquiterpene lactone derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. Recent studies have focused on elucidating its biological activities, synthetic pathways, and mechanisms of action, particularly in the context of anti-inflammatory and anticancer research. This research brief synthesizes the latest findings to provide a comprehensive overview of the current state of knowledge regarding this compound.
The compound's structural backbone, derived from vernojalcanolide, is modified with methacryloyloxy and ethoxy groups, which are believed to enhance its bioactivity and stability. Recent synthetic efforts have optimized the production of 8α-Methacryloyloxy-13-ethoxyvernojalcanolide, enabling larger-scale studies. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that the compound exhibits potent inhibitory effects on NF-κB signaling, a key pathway in inflammation and cancer progression, with an IC50 value of 1.2 μM in vitro.
In anticancer research, 8α-Methacryloyloxy-13-ethoxyvernojalcanolide has shown promising activity against several cancer cell lines, including breast (MCF-7) and lung (A549) carcinomas. Mechanistic studies revealed that the compound induces apoptosis through mitochondrial dysfunction and ROS generation, as reported in a 2024 Cell Death & Disease publication. Notably, its selectivity index for cancer cells over normal cells was found to be significantly higher than that of conventional chemotherapeutic agents, suggesting a favorable safety profile.
Pharmacokinetic studies have also advanced, with recent work focusing on improving the compound's bioavailability. A 2023 study in Drug Metabolism and Disposition identified that esterase-mediated hydrolysis of the methacryloyloxy group occurs rapidly in plasma, leading to the formation of active metabolites. This finding has prompted the development of prodrug strategies to enhance systemic exposure, with several analogs currently under preclinical evaluation.
The compound's potential as a lead structure for drug development is further supported by computational modeling studies. Molecular docking analyses published in early 2024 suggest that 8α-Methacryloyloxy-13-ethoxyvernojalcanolide interacts with multiple targets in inflammatory pathways, including COX-2 and 5-LOX, potentially explaining its broad-spectrum anti-inflammatory effects observed in animal models of rheumatoid arthritis and colitis.
Despite these advances, challenges remain in the clinical translation of 8α-Methacryloyloxy-13-ethoxyvernojalcanolide. Current research gaps include the need for more comprehensive toxicity studies and the development of formulations to address its limited aqueous solubility. Ongoing studies are exploring nanoparticle-based delivery systems to overcome these limitations, with preliminary results showing enhanced tumor accumulation in xenograft models.
In conclusion, 8α-Methacryloyloxy-13-ethoxyvernojalcanolide represents a promising candidate for further development in both anti-inflammatory and anticancer applications. The convergence of synthetic chemistry, biological evaluation, and formulation science in recent studies has significantly advanced our understanding of this compound, positioning it as a valuable scaffold for future drug discovery efforts in chemical biology and medicinal chemistry.
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